REACTION_CXSMILES
|
S[C:2]1[CH:7]=CC=C[C:3]=1[OH:8].[C:9](/[C:11](=N/O)/[C:12]([O:14]C[C@@H]1COC(C)(C)O1)=[O:13])#N.C(N(CC)CC)C.[P:32]([O-])([O-])([O-])=O.N[C@@H](CC1C=CC=CC=1)C(=O)N[C@@H](C)C(=O)N(C)[C@@H](CC1C=CC=CC=1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1C=CC=CC=1)C(=O)N[C@H](C(=O)N([C@@H](C)C(N[C@@H](CO)C(NCC(N)=O)=O)=O)C)CC(=O)SCC1C=CC=CC=1.C(C1C=[CH:142][C:138]([C:139]([OH:141])=[O:140])=CC=1)CC.[OH2:144]>CN1CCCC1=O>[C:3]([CH2:2][CH2:7][P:32]([CH2:9][CH2:11][C:12]([OH:14])=[O:13])[CH2:142][CH2:138][C:139]([OH:141])=[O:140])([OH:8])=[O:144]
|
Name
|
|
Quantity
|
1.65 μL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.03 μL
|
Type
|
reactant
|
Smiles
|
SC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)/C(/C(=O)OC[C@H]1OC(OC1)(C)C)=N/O
|
Name
|
|
Quantity
|
2.46 μL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.94 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
52.4 μL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
S-benzyl (3S,6S,9S,12S,15S,21S,24S,27S)-27-amino-3-(((S)-1-(((S)-1-((2-amino-2-oxoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)(methyl)carbamoyl)-6,21-dibenzyl-15-isobutyl-9-isopropyl-12,22,24-trimethyl-5,8,11,14,17,20,23,26-octaoxo-28-phenyl-4,7,10,13,16,19,22,25-octaazaoctacosane-1-thioate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H](C(N[C@H](C(N([C@H](C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](CC(SCC1=CC=CC=C1)=O)C(N(C)[C@H](C(=O)N[C@H](C(=O)NCC(=O)N)CO)C)=O)=O)CC1=CC=CC=C1)=O)C(C)C)=O)C)=O)CC(C)C)=O)=O)CC1=CC=CC=C1)C)=O)C)=O)CC1=CC=CC=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
4.56 μL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 30° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour
|
Duration
|
1 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCP(CCC(=O)O)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 10 μL | |
AMOUNT: PH |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |